molecular formula C16H14ClF2N3 B4369596 1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4369596
M. Wt: 321.75 g/mol
InChI Key: AFUMGKGIXROBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of pyrazolopyridines and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by modulating specific molecular targets in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have also reported the anti-tumor and anti-inflammatory effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in lab experiments include its high potency and selectivity towards specific molecular targets. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases. Another potential direction is the further exploration of the molecular targets and mechanisms of action of this compound, which could lead to a better understanding of its pharmacological properties. Additionally, the development of new methods for synthesizing this compound could also be an area of future research.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Several research studies have reported the successful use of this compound as a lead molecule in the development of novel drugs for various diseases.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3/c1-9-7-12(15(18)19)14-10(2)21-22(16(14)20-9)8-11-5-3-4-6-13(11)17/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUMGKGIXROBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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